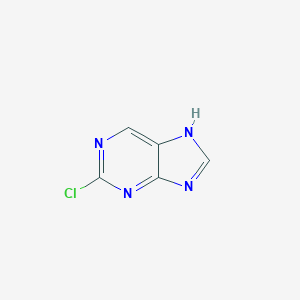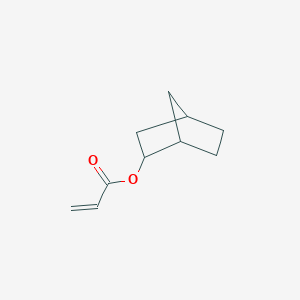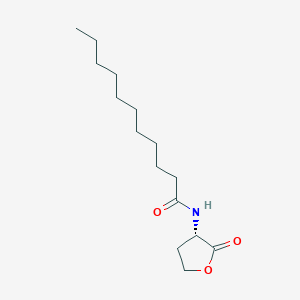
N-Undecanoyl-L-Homoserinlacton
Übersicht
Beschreibung
N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule. It plays a crucial role in the communication between bacterial cells, regulating gene expression in response to changes in cell population density.
Wissenschaftliche Forschungsanwendungen
N-undecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study quorum sensing and the synthesis of related molecules.
Biology: It is used to investigate bacterial communication, biofilm formation, and the regulation of virulence factors.
Industry: It is used in the development of biosensors and bioreactors for wastewater treatment and other environmental applications
Wirkmechanismus
Target of Action
N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It primarily targets the LuxR-P luxI quorum-sensing operon in bacteria such as E. coli and V. fischeri . This operon plays a crucial role in bacterial communication and coordination .
Mode of Action
This compound interacts with its targets by inducing the production of Green Fluorescent Protein (GFP) in the bacterial strains expressing the LuxR-P luxI quorum-sensing operon . This interaction and the resulting changes allow bacteria to regulate gene expression in response to changes in cell density .
Biochemical Pathways
The affected pathway is the quorum-sensing pathway in bacteria . This pathway is responsible for coordinating gene expression, which manifests in various phenotypes including biofilm formation and virulence factor production .
Result of Action
The action of N-undecanoyl-L-Homoserine lactone results in the modulation of bacterial behavior at a population level . Specifically, it can induce GFP production in bacterial strains, providing a visual marker of quorum sensing .
Biochemische Analyse
Biochemical Properties
N-undecanoyl-L-Homoserine lactone is involved in the production, release, and detection of small diffusible signaling molecules called autoinducers . These autoinducers, including N-undecanoyl-L-Homoserine lactone, generally consist of a fatty acid coupled to a homoserine lactone (HSL) . The differences in acyl length, C3 substitution, and the presence or absence of one or more carbon-carbon double bonds in the fatty acid chain confer signaling specificity through the affinity of the LuxR family of transcriptional regulators .
Cellular Effects
N-undecanoyl-L-Homoserine lactone influences cell function by controlling gene expression in response to increased cell density . This impacts cell signaling pathways, gene expression, and cellular metabolism . It is particularly involved in the regulation of biofilm formation and the production of virulence factors .
Molecular Mechanism
At the molecular level, N-undecanoyl-L-Homoserine lactone exerts its effects through the production, release, and detection of small diffusible signaling molecules called autoinducers . It interacts with the LuxR family of transcriptional regulators, influencing their affinity and thus modulating gene expression .
Temporal Effects in Laboratory Settings
It is known that it plays a role in the regulation of gene expression in response to increased cell density , suggesting that its effects may change as cell density increases.
Metabolic Pathways
N-undecanoyl-L-Homoserine lactone is involved in the quorum-sensing signaling pathway . It interacts with the LuxR family of transcriptional regulators, influencing their affinity and thus modulating gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-undecanoyl-L-Homoserine lactone can be synthesized through a series of chemical reactions. One common method involves the acylation of L-homoserine lactone with undecanoic acid. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, purification, and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-undecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: This reaction can reduce carbonyl groups to alcohols or amides to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
N-undecanoyl-L-Homoserine lactone is part of the N-acyl homoserine lactone family, which includes compounds with varying acyl chain lengths and functional groups. Similar compounds include:
- N-decanoyl-L-Homoserine lactone
- N-dodecanoyl-L-Homoserine lactone
- N-3-oxo-dodecanoyl-L-Homoserine lactone
These compounds share a common homoserine lactone core but differ in their acyl side chains, affecting their stability, solubility, and biological activity. N-undecanoyl-L-Homoserine lactone is unique due to its specific acyl chain length, which influences its role in quorum sensing and its interactions with bacterial receptors .
Eigenschaften
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWJNUREPGJHSG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025436 | |
| Record name | N-Undecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216596-71-3 | |
| Record name | N-Undecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B160339.png)
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)
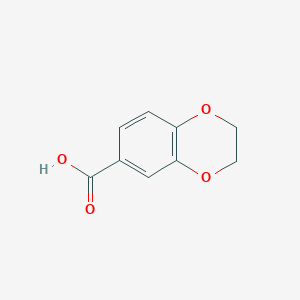
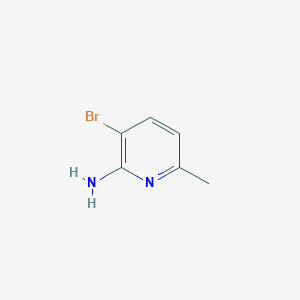
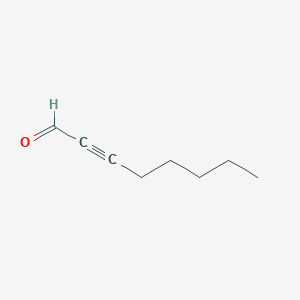
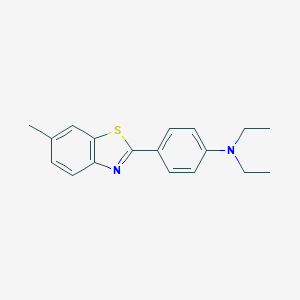
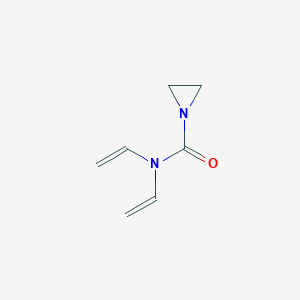
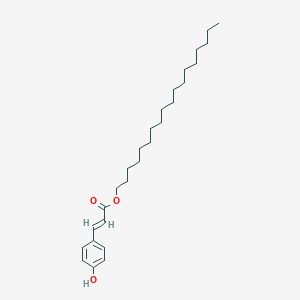
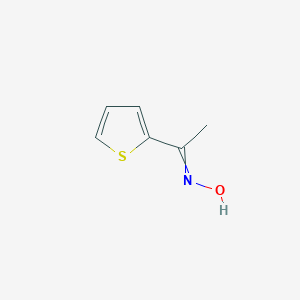
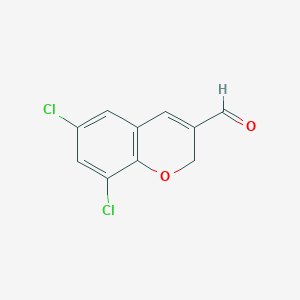
![Butane, 1-[(2-chloroethyl)thio]-3-methyl-](/img/structure/B160360.png)
